molecular formula C9H12BrN B3166913 2-(2-bromophenyl)-N-methylethanamine CAS No. 915025-70-6

2-(2-bromophenyl)-N-methylethanamine

Cat. No. B3166913
CAS RN: 915025-70-6
M. Wt: 214.1 g/mol
InChI Key: PBWMDNDMVICFTB-UHFFFAOYSA-N
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Description

“2-(2-bromophenyl)-N-methylethanamine” is a chemical compound that is not widely documented. It is a derivative of ethanamine, which is an organic compound with a primary amine functional group. The “2-bromophenyl” indicates the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a bromine atom attached at the second carbon .

Scientific Research Applications

Synthesis and Chemical Applications

2-Fluoro-4-bromobiphenyl, a molecule structurally related to 2-(2-bromophenyl)-N-methylethanamine, has been identified as a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This highlights the relevance of bromophenyl compounds in pharmaceutical synthesis. The development of practical synthesis methods for such brominated compounds, avoiding the use of expensive and toxic materials like palladium and phenylboronic acid, is crucial for large-scale production. The study by Qiu et al. (2009) demonstrates a practical method for the preparation of 2-fluoro-4-bromobiphenyl, emphasizing the importance of efficient synthesis techniques in the pharmaceutical industry (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Toxicology

The study of brominated compounds extends beyond their synthesis and application in pharmaceuticals to their environmental impact and toxicology. 2,4,6-Tribromophenol, a compound within the same family as 2-(2-bromophenyl)-N-methylethanamine, is a widely produced brominated phenol with significant environmental presence. Research by Koch and Sures (2018) focuses on its concentrations in the abiotic and biotic environment, toxicokinetics, and toxicodynamics. This research underscores the critical need for understanding the environmental behavior and toxicological effects of brominated phenols, given their ubiquity and persistence (Koch & Sures, 2018).

Pharmacological Research

Beyond environmental concerns, brominated compounds like 2-(2-bromophenyl)-N-methylethanamine have potential pharmacological applications. Bromocriptine, a brominated ergot derivative, serves as an example of the therapeutic potential of such compounds. Its use in treating conditions like hyperprolactinemia, Parkinson's disease, and type 2 diabetes mellitus showcases the diverse medical applications of brominated molecules. Studies like that of Naz et al. (2022) review the mechanisms of action, safety, and tolerability of bromocriptine, providing insights into the pharmacological properties and therapeutic potential of brominated compounds (Naz, Malik, Riaz, Mahmood, Mehmood, Rasool, Mahmood, & Abbas, 2022).

properties

IUPAC Name

2-(2-bromophenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWMDNDMVICFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-N-methylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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